molecular formula C17H13ClN4O B2709776 4-chloro-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}benzamide CAS No. 2309309-74-6

4-chloro-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}benzamide

Cat. No.: B2709776
CAS No.: 2309309-74-6
M. Wt: 324.77
InChI Key: HLGCINWMIVSZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}benzamide is a chemical compound with the molecular formula C17H13ClN4O and a molecular weight of 324.77. This compound is characterized by the presence of a chloro-substituted benzamide group linked to a pyrimidinyl-pyridinyl moiety through a methylene bridge. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-chloro-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrimidinyl-pyridinyl intermediate, followed by its coupling with a chloro-substituted benzamide. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity.

Chemical Reactions Analysis

4-chloro-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}benzamide is utilized in several scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-chloro-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}benzamide can be compared with other similar compounds, such as:

    N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridinyl structure but lacks the chloro-substituted benzamide group.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: This compound has a methyl group instead of the chloro-substituted benzamide group.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: This compound has a nitro group instead of the chloro-substituted benzamide group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c18-16-3-1-13(2-4-16)17(23)22-7-12-5-14(8-19-6-12)15-9-20-11-21-10-15/h1-6,8-11H,7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGCINWMIVSZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CN=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.